(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound that features a combination of pyridazine, piperazine, and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to the inhibition of the target organism
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning ofMycobacterium tuberculosis H37Ra , suggesting that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a good initial predictor of a drug’s bioavailability.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Thiazole Ring Formation: The thiazole ring can be synthesized through condensation reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives, substituted analogs, and ring-opened products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
Drug Development: Explored as a lead compound in drug discovery programs.
Industry
Material Science:
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- (4-(6-Ethylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
Uniqueness
The uniqueness of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in the cyclopropyl group on the pyridazine ring, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(18-14-28-20(22-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(23-24-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEVLVSTSWWYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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